(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol
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Overview
Description
(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a dibenzylamino group and a dihydrobenzo[b][1,4]dioxin moiety, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, benzaldehyde, and 2,3-dihydrobenzo[b][1,4]dioxin.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of benzylamine and benzaldehyde.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Addition Reaction: The amine is subjected to an addition reaction with 2,3-dihydrobenzo[b][1,4]dioxin to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Solvents: Reactions are typically carried out in solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its chiral nature is particularly valuable in the development of enantiomerically pure drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with receptors to modulate their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Dibenzylamino)-1-phenylpropan-1-ol: Similar structure but lacks the dihydrobenzo[b][1,4]dioxin moiety.
(1R,2S)-2-(Dibenzylamino)-1-(4-methoxyphenyl)propan-1-ol: Contains a methoxy group instead of the dihydrobenzo[b][1,4]dioxin moiety.
Uniqueness
The presence of the dihydrobenzo[b][1,4]dioxin moiety in (1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol imparts unique chemical and physical properties, making it distinct from other similar compounds. This moiety can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C25H27NO3 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(1R,2S)-2-(dibenzylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
InChI |
InChI=1S/C25H27NO3/c1-19(25(27)22-12-13-23-24(16-22)29-15-14-28-23)26(17-20-8-4-2-5-9-20)18-21-10-6-3-7-11-21/h2-13,16,19,25,27H,14-15,17-18H2,1H3/t19-,25-/m0/s1 |
InChI Key |
MEPVULMIOSWORC-DFBJGRDBSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC2=C(C=C1)OCCO2)O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)OCCO2)O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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